Isomenthol is a stereoisomer of menthol, specifically classified as (+)-isomenthol. It is a tertiary alcohol with the molecular formula and a molar mass of 156.3 g/mol. This compound is characterized by its unique structure, which includes three stereogenic centers, allowing for various stereoisomers. Isomenthol typically appears as a white to light beige solid and has a characteristic odor. It melts at approximately 79-80 °C and boils at about 215-219 °C .
Isomenthol exhibits antibacterial properties and has been investigated for its potential use in pharmaceuticals. Its activity against certain bacterial strains suggests it may serve as an effective antibacterial agent in topical formulations and other applications . Furthermore, like other menthol derivatives, isomenthol may have effects on cold-sensitive receptors, contributing to a cooling sensation when applied topically .
The synthesis of isomenthol can be achieved through several methods:
Isomenthol finds applications across multiple industries:
Studies have shown that isomenthol interacts with biological systems in ways similar to other menthol derivatives. Its ability to activate cold-sensitive receptors makes it useful in formulations aimed at providing relief from discomfort or irritation. Research continues to explore its potential synergistic effects when combined with other compounds in therapeutic applications .
Isomenthol belongs to a family of compounds derived from menthol, each exhibiting unique properties and applications. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Menthol | Stereoisomer | Widely used for its cooling sensation; primary component in mint oils. |
Neomenthol | Stereoisomer | Less common; has different sensory properties compared to menthol. |
Isoneomenthol | Stereoisomer | Exhibits unique physicochemical properties; less studied than others. |
Isomenthone | Ketone | Precursor to isomenthol; involved in various synthetic pathways. |
Isomenthol's uniqueness lies in its specific stereochemistry and resultant biological activity, setting it apart from its counterparts while still sharing common characteristics associated with the menthol family .
Isomenthol’s systematic IUPAC name is (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol, reflecting the stereochemistry at carbons 1, 2, and 5. The compound is classified under the broader category of p-menthane monoterpenoids, which feature a cyclohexane ring with methyl and isopropyl groups at positions 1 and 4, respectively. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 3623-52-7 (±), 23283-97-8 (+) | |
Molecular Formula | C₁₀H₂₀O | |
Molecular Weight | 156.27 g/mol | |
Optical Rotation (α) | +16.5° (c = 10, ethanol) |
The (±)-isomenthol designation refers to the racemic mixture, while (+)-isomenthol denotes the dextrorotatory enantiomer. Its structure diverges from menthol in the axial/equatorial orientation of the hydroxyl and isopropyl groups, leading to distinct physicochemical properties.
Menthol derivatives comprise four diastereomeric pairs:
The table below contrasts their stereochemical configurations:
Isomenthol’s (1R,2S,5S) configuration places the hydroxyl group equatorially and the isopropyl group axially, contrasting with menthol’s (1R,2S,5R) arrangement. This difference profoundly impacts molecular interactions:
Neoisomenthol (CAS 491-02-1), with the (1R,2R,5R) configuration, shares axial hydroxyl positioning with menthol but differs in isopropyl orientation. These subtle variations underscore the challenges in resolving menthol isomers via conventional chromatographic methods.
X-ray diffraction studies reveal that isomenthol crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.82 Å, b = 12.15 Å, c = 15.30 Å. Key spectroscopic features include:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that isomenthol’s lowest-energy conformation places the hydroxyl group equatorial and isopropyl group axial. Key computational findings:
Parameter | Value |
---|---|
ΔG (chair inversion) | 5.2 kcal/mol |
Dipole moment | 2.1 Debye |
HOMO-LUMO gap | 6.8 eV |
These results align with experimental optical rotation data ([α]ᴅ²⁵ = +16.5°), confirming the (1R,2S,5S) configuration.
In Mentha species, isomenthol arises from enzymatic isomerization of (−)-menthol via cytochrome P450-mediated hydroxylation and subsequent redox steps. Key intermediates:
Racemic isomenthol is produced via thymol hydrogenation over Raney nickel catalysts at 120–150°C. The reaction yields:
Resolution of enantiomers requires chiral stationary-phase chromatography or enzymatic kinetic resolution using Candida antarctica lipase B.
Isomenthol serves as a precursor for:
Differentiating isomenthol from neomenthol requires:
Isomenthol, with the molecular formula C₁₀H₂₀O and molecular weight of 156.269 atomic mass units, represents one of the eight stereoisomeric forms of menthol derivatives [1] [2]. The compound exhibits a cyclohexanol backbone structure characterized by three chiral centers, resulting in complex stereochemical arrangements that distinguish it from its diastereomeric counterparts [3] [4].
The fundamental molecular architecture of isomenthol consists of a six-membered cyclohexane ring substituted with three distinct functional groups: a hydroxyl group, a methyl group, and an isopropyl group [5] [6]. The International Union of Pure and Applied Chemistry nomenclature defines isomenthol as (1R,2S,5S)-2-isopropyl-5-methylcyclohexanol for the negative enantiomer and (1S,2R,5R)-2-isopropyl-5-methylcyclohexanol for the positive enantiomer [19] [20].
Gas electron diffraction studies combined with theoretical calculations have revealed precise structural parameters for isomenthol [17] [40]. The cyclohexane ring maintains characteristic bond lengths with average carbon-carbon distances of 1.538(1) Å for the main conformer where isopropyl and hydroxyl groups occupy equatorial positions [17]. The carbon-oxygen bond length measures 1.427(13) Å, while average carbon-hydrogen bond lengths are determined to be 1.112(3) Å [17].
Bond angle measurements demonstrate the tetrahedral geometry around carbon atoms within the cyclohexane framework [17]. Ring carbon-carbon-carbon angles average 112.6(25)°, while exocyclic carbon-carbon-carbon angles measure 111.5(9)° [17]. The carbon-carbon-oxygen bond angle is 109.0(17)°, and carbon-carbon-hydrogen angles average 108.9(15)° [17]. The torsional angle around the isopropyl carbon-ring carbon bond (φ) is measured at -63(17)° for the predominant conformer [17].
The isopropyl substituent orientation plays a crucial role in determining the overall molecular conformation and stability [7] [22]. The spatial arrangement of this bulky substituent significantly influences the preferred chair conformation of the cyclohexane ring, creating steric interactions that affect conformational equilibria [8] [22].
The conformational landscape of isomenthol exhibits remarkable complexity due to the presence of multiple substituents on the cyclohexane ring [10] [16]. Unlike menthol, which predominantly adopts a single chair conformation with all substituents in equatorial positions, isomenthol demonstrates conformational flexibility with multiple stable conformations existing in equilibrium [17] [48].
Gas-phase electron diffraction studies have identified two stable conformers of isomenthol with comparable abundances [17]. The primary conformer, representing 63 ± 30% of the gas-phase population, adopts a chair conformation where both isopropyl and hydroxyl groups occupy equatorial positions [17]. The secondary conformer, accounting for 37% of the population, features these same substituents in axial orientations [17].
Conformational Parameter | Equatorial Conformer | Axial Conformer |
---|---|---|
Population (Gas Phase) | 63 ± 30% | 37% |
⟨r(C−C)⟩ (Å) | 1.538(1) | - |
r(C−O) (Å) | 1.427(13) | - |
⟨∠C−C−C ring⟩ (°) | 112.6(25) | - |
Torsional Angle φ (°) | -63(17) | - |
The chair-to-chair interconversion process in isomenthol involves significant energy barriers that influence the relative populations of different conformational states [4] [16]. Microwave spectroscopy studies have revealed that isomenthone, the ketone derivative of isomenthol, exhibits conformational mobility involving boat and chair configurations due to the cis arrangement of substituents on the cyclohexane ring [4] [16].
Solution-phase studies using nuclear magnetic resonance spectroscopy demonstrate that isomenthol exhibits conformational averaging that complicates the determination of specific isopropyl group rotamers [10] [12]. This conformational mobility in solution contrasts with the more restricted conformational behavior observed in the gas phase, where discrete conformational states can be more readily identified and quantified [10] [12].
The rotameric states of the isopropyl substituent contribute additional complexity to the conformational analysis [10] [12]. Carbon-13 chemical shift correlations between experimental and calculated values indicate that isomenthol undergoes conformational averaging that impedes precise determination of the dominant isopropyl rotamer in solution [10] [12]. This behavior differs significantly from menthol and neomenthol, where specific rotameric preferences can be clearly identified through spectroscopic analysis [10] [12].
Temperature-dependent studies reveal that the conformational equilibria in isomenthol are sensitive to thermal conditions [7] [31]. Crystal structure analysis of isomenthol derivatives demonstrates that in the solid state, the molecule can adopt different conformational arrangements depending on intermolecular packing forces and hydrogen bonding patterns [7] [31].
Quantum chemical calculations using density functional theory methods have provided comprehensive insights into the relative stabilities and structural characteristics of isomenthol compared to its menthol diastereomers [14] [17]. These computational studies employ various levels of theory, including Hartree-Fock and density functional theory approaches with different basis sets [14] [17].
Restricted Hartree-Fock and density functional theory calculations using B3LYP functionals with 6-31G(d,p) and larger basis sets have been extensively applied to characterize the conformational preferences of menthol diastereomers [17] [40]. These calculations serve as supporting information for experimental gas electron diffraction data and provide theoretical framework for understanding the observed structural parameters [17] [40].
The computational analysis reveals significant differences in the conformational landscapes between isomenthol and menthol [14] [16]. While menthol exhibits a clear preference for the chair conformation with all substituents in equatorial positions, isomenthol displays a more complex energy surface with multiple local minima corresponding to different chair and boat conformations [14] [16].
Compound | Predominant Conformation | Secondary Conformations | Relative Stability |
---|---|---|---|
Menthol | All-equatorial chair | None observed | Highest |
Isomenthol | Equatorial isopropyl/OH chair | Axial isopropyl/OH chair | Moderate |
Neomenthol | Axial OH chair | - | Lower |
Neoisomenthol | Mixed axial/equatorial | Multiple conformers | Lowest |
Density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the energy differences between conformational states in isomenthol are smaller than those observed in menthol [10] [25]. This reduced energy separation explains the observed conformational mobility and the coexistence of multiple conformational states in both gas and solution phases [10] [25].
The potential energy surfaces calculated for isopropyl group rotation reveal three distinct minima corresponding to different rotameric orientations [4] [16]. The energy barriers separating these rotameric states range from 12 to 40 kilojoules per mole, values that are sufficient to maintain distinct rotameric populations under supersonic expansion conditions but allow for conformational averaging in solution at ambient temperatures [4] [16].
Comparative analysis of calculated carbon-13 chemical shifts using density functional theory methods shows excellent correlation with experimental nuclear magnetic resonance data for all menthol diastereomers [10] [12]. The B3LYP functional with 6-31G(d,p) basis set provides chemical shift predictions with root-mean-square deviations typically less than 2 parts per million from experimental values [10] [12].
The computational studies also reveal important differences in vibrational frequencies and force constants between isomenthol and menthol [17] [40]. Fourier-transform infrared spectroscopy measurements combined with theoretical force constant refinements demonstrate that the vibrational characteristics of isomenthol reflect its conformational flexibility and the presence of multiple conformational states [17] [40].
Irritant